molecular formula C11H11NO2 B15313546 Methyl 3-ethynyl-5-(methylamino)benzoate

Methyl 3-ethynyl-5-(methylamino)benzoate

Cat. No.: B15313546
M. Wt: 189.21 g/mol
InChI Key: ABOMOFUSKBNSDL-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-5-(methylamino)benzoate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of an ethynyl group at the 3-position and a methylamino group at the 5-position on the benzoate ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-ethynyl-5-(methylamino)benzoate

InChI

InChI=1S/C11H11NO2/c1-4-8-5-9(11(13)14-3)7-10(6-8)12-2/h1,5-7,12H,2-3H3

InChI Key

ABOMOFUSKBNSDL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Route 1: Esterification of 3-Ethynyl-5-(methylamino)benzoic Acid

This approach begins with synthesizing the carboxylic acid derivative. 5-Amino-3-ethynylbenzoic acid is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). Subsequent N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride yields the target compound.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: 0–25°C for methylation; 40–60°C for reductive amination.
  • Yield: ~65–75% (two-step).

Route 2: Sequential Functionalization of Methyl Benzoate

Starting from methyl 3,5-dibromobenzoate, a Sonogashira coupling introduces the ethynyl group at position 3 using trimethylsilylacetylene (TMSA) and a palladium catalyst. Deprotection with tetrabutylammonium fluoride (TBAF) yields methyl 3-ethynyl-5-bromobenzoate. Subsequent Buchwald-Hartwig amination with methylamine and a palladium/Xantphos catalyst system installs the methylamino group.

Reaction Conditions :

  • Sonogashira Coupling: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TMSA (1.2 eq.), diisopropylamine, 60°C, 12 h.
  • Buchwald-Hartwig Amination: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), methylamine (2 eq.), 100°C, 24 h.
  • Yield: ~50–60% (two-step).

Optimization of Synthetic Protocols

Catalyst Systems for Cross-Coupling Reactions

Palladium-based catalysts dominate functionalization steps. For Sonogashira couplings, Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in terms of turnover number (TON > 1,000). Copper iodide co-catalysts mitigate alkyne homocoupling, improving selectivity.

Table 1: Catalyst Screening for Sonogashira Coupling

Catalyst Ligand TON Selectivity (%)
Pd(PPh₃)₂Cl₂ None 1,200 92
Pd(OAc)₂ Xantphos 800 85
PdCl₂(dppf) Dppf 950 88

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in amination steps, while ethereal solvents (dioxane) improve cross-coupling efficiency. Elevated temperatures (>80°C) accelerate C–N bond formation but risk decomposition of the ethynyl group.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, ArH), 7.32 (d, J = 2.4 Hz, 1H, ArH), 6.92 (dd, J = 2.4, 8.8 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.02 (s, 3H, NCH₃), 2.45 (s, 1H, C≡CH).
  • IR (KBr) : ν 3290 (C≡CH), 2110 (C≡C), 1685 (C=O), 1595 (C=N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeOH, 1.0 mL/min) confirms >98% purity. Retention time: 6.8 min.

Scalability and Industrial Considerations

Batch processes using Route 2 achieve kilogram-scale production with 45–50% overall yield. Continuous-flow systems are under development to enhance throughput and reduce palladium catalyst loading. Environmental impact assessments highlight the need for solvent recycling, particularly for DMF and THF.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-5-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ethynyl group can yield alkanes.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.

    Substitution Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-ethynyl-5-(methylamino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-5-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl and methylamino groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Methyl 3-ethynyl-5-(methylamino)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(methylamino)benzoate: Lacks the ethynyl group, resulting in different reactivity and applications.

    Methyl 3-ethynylbenzoate: Lacks the methylamino group, affecting its biological activity and chemical properties.

The presence of both the ethynyl and methylamino groups in this compound makes it unique and versatile for various applications.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-ethynyl-5-(methylamino)benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzoic acid derivatives. Key steps include:

Esterification : Formation of the methyl benzoate core using methanol and acid catalysts (e.g., H₂SO₄) under reflux conditions .

Functionalization : Introduction of the ethynyl group via Sonogashira coupling or alkyne substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .

Methylamino introduction : Amidation or nucleophilic substitution with methylamine, optimized by pH adjustment (basic conditions) and inert atmospheres to prevent oxidation .
Optimization strategies :

  • Ultrasound-assisted synthesis enhances reaction rates and yields by improving molecular interactions .
  • Stepwise purification (e.g., column chromatography) ensures intermediate purity, critical for final product quality .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Look for signals at δ 2.8–3.2 ppm (N–CH₃), δ 3.0–3.5 ppm (ethynyl proton), and aromatic protons (δ 6.5–8.0 ppm) split due to substituents .
  • ¹³C NMR : Peaks at ~75–85 ppm (sp-hybridized carbons of ethynyl group) and ~165–170 ppm (ester carbonyl) .
  • Infrared (IR) Spectroscopy :
  • Strong absorption at ~2100–2260 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (ester C=O) .
  • Mass Spectrometry (MS) :
  • Molecular ion peak at m/z corresponding to C₁₁H₁₁NO₂ (calc. 189.08) with fragmentation patterns indicating loss of –OCH₃ or –NHCH₃ groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:
  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethynyl with other groups) and test activity in standardized assays .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting bioactivity .
  • Assay Replication : Reproduce studies under identical conditions (e.g., pH, temperature, cell lines) to isolate variables .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the ethynyl group with hydrophobic pockets and the methylamino group with polar residues .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the ethynyl group’s susceptibility to electrophilic attack .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments, focusing on hydrogen bonding between the ester carbonyl and protein backbones .

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